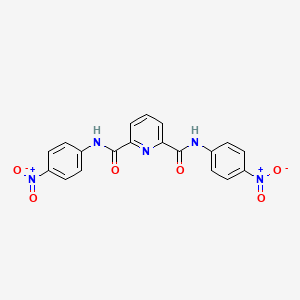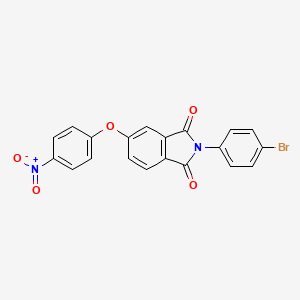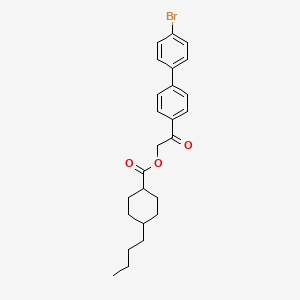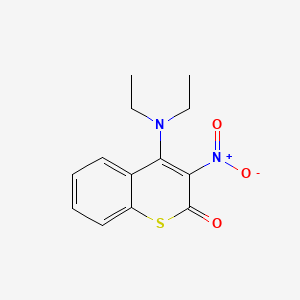
1-Thiocoumarin, 4-diethylamino-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiocoumarin, 4-diethylamino-3-nitro- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfurThiocoumarins are known for their intriguing optical properties and have been explored for various biological and industrial applications .
Preparation Methods
The synthesis of 1-Thiocoumarin, 4-diethylamino-3-nitro- typically involves the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl3) and aluminum chloride (AlCl3) under prolonged heating . This reaction yields 4-hydroxy-1-thiocoumarin, which can then be further modified to introduce the diethylamino and nitro groups. An alternative two-step method has also been proposed to improve the yield .
Industrial production methods for thiocoumarins often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Thiocoumarin, 4-diethylamino-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Thiocoumarin, 4-diethylamino-3-nitro- has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical properties.
Medicine: Explored for its anticonvulsant activity, particularly in the treatment of epilepsy.
Mechanism of Action
The mechanism of action of 1-Thiocoumarin, 4-diethylamino-3-nitro- involves its interaction with various molecular targets and pathways. The electron-deficient sulfur atom in the thiocoumarin structure allows it to interact with electron donors such as nitrogen and oxygen, potentially disrupting biological processes in microorganisms and cancer cells . In the context of its anticonvulsant activity, the compound may modulate gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability .
Comparison with Similar Compounds
1-Thiocoumarin, 4-diethylamino-3-nitro- can be compared with other similar compounds such as:
4-Amino-3-nitro-1-thiocoumarin: Similar structure but with an amino group instead of a diethylamino group.
7-(N, N-diethylamino)-4-trifluoromethyl-2-thiocoumarin: Used as a sensor for heavy metal pollution and bacterial contamination.
4-Amino-3-nitroquinolin-2-one: Another heterocyclic compound with similar biological activities.
The uniqueness of 1-Thiocoumarin, 4-diethylamino-3-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
59647-31-3 |
|---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-(diethylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C13H14N2O3S/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |
InChI Key |
ITMVIGBXFFFSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
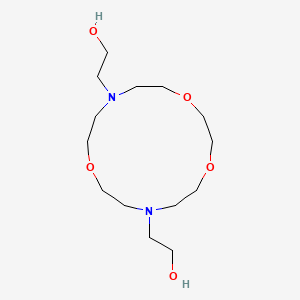
![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)
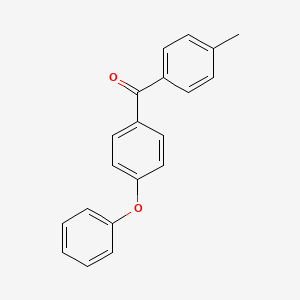
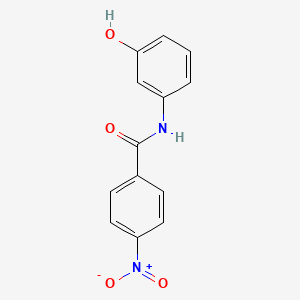
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)

